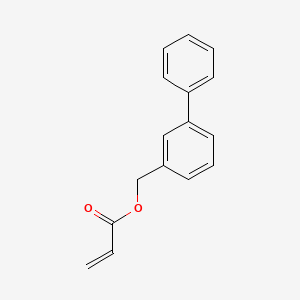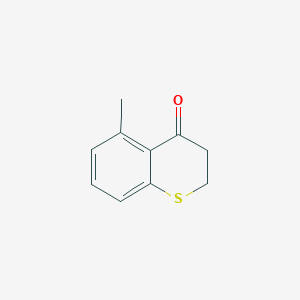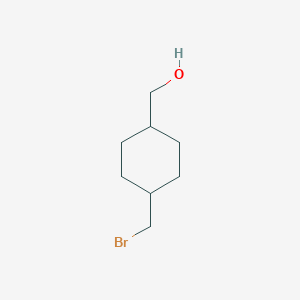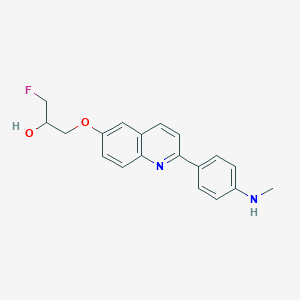
5-Methoxycarbonyl-1H-indole-2-boronic acid
描述
5-Methoxycarbonyl-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The boronic acid functionality in this compound makes it particularly useful in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonyl-1H-indole-2-boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the borylation of indole derivatives using palladium-catalyzed cross-coupling reactions. For example, the reaction of 5-methoxycarbonyl-1H-indole with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
5-Methoxycarbonyl-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
科学研究应用
5-Methoxycarbonyl-1H-indole-2-boronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used in the synthesis of biologically active compounds, including potential drug candidates for the treatment of cancer, microbial infections, and other diseases.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Used in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5-Methoxycarbonyl-1H-indole-2-boronic acid in various reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with other functional groups through hydrogen bonding and coordination chemistry, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
N-Boc-5-methoxy-2-indolylboronic acid: Another boronic acid derivative of indole with similar reactivity and applications.
1-Boc-5-methoxyindole-2-boronic acid: A closely related compound with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Uniqueness
5-Methoxycarbonyl-1H-indole-2-boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and selectivity in various chemical reactions. The presence of the methoxycarbonyl group can also enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
(5-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)6-2-3-8-7(4-6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFVUSUPWXUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)
![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)


![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)


![3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B3236676.png)




